![molecular formula C23H15ClN4O5 B4953259 N-(3-chlorophenyl)-4-[(2,4-dinitronaphthalen-1-yl)amino]benzamide](/img/structure/B4953259.png)
N-(3-chlorophenyl)-4-[(2,4-dinitronaphthalen-1-yl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-4-[(2,4-dinitronaphthalen-1-yl)amino]benzamide is a synthetic organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a chlorophenyl group, a dinitronaphthyl group, and an aminobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-[(2,4-dinitronaphthalen-1-yl)amino]benzamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Amination: The reaction of 2,4-dinitronaphthalene with an amine to form the corresponding amino derivative.
Coupling Reaction: The coupling of the amino derivative with 3-chlorophenyl isocyanate to form the final benzamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:
Batch Reactors: For small to medium-scale production.
Continuous Flow Reactors: For large-scale production, offering better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-[(2,4-dinitronaphthalen-1-yl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution Reagents: Such as halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-[(2,4-dinitronaphthalen-1-yl)amino]benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-4-aminobenzamide: Lacks the dinitronaphthyl group.
N-(3-chlorophenyl)-4-[(2-nitronaphthalen-1-yl)amino]benzamide: Contains a single nitro group instead of two.
Uniqueness
N-(3-chlorophenyl)-4-[(2,4-dinitronaphthalen-1-yl)amino]benzamide is unique due to the presence of both a chlorophenyl group and a dinitronaphthyl group, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-[(2,4-dinitronaphthalen-1-yl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O5/c24-15-4-3-5-17(12-15)26-23(29)14-8-10-16(11-9-14)25-22-19-7-2-1-6-18(19)20(27(30)31)13-21(22)28(32)33/h1-13,25H,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVOWMAJATYXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2NC3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4953176.png)
![3-(4-methoxyphenyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4953179.png)

![5-cyano-2-methyl-6-{[2-oxo-2-(2-thienyl)ethyl]thio}-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4953192.png)
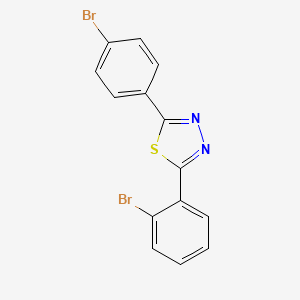

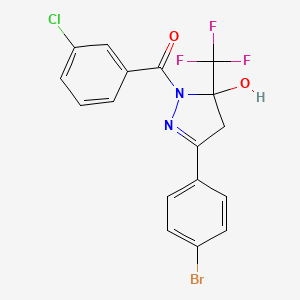
![methyl 4-chloro-3-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B4953208.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-(1-pyrrolidinyl)piperidine](/img/structure/B4953223.png)
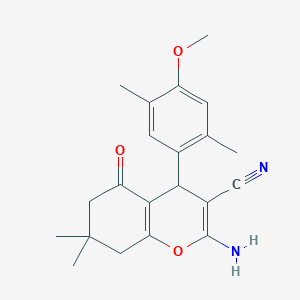
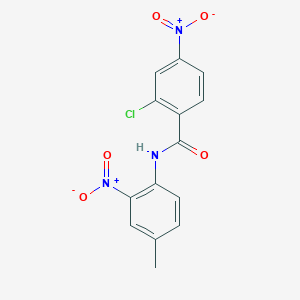
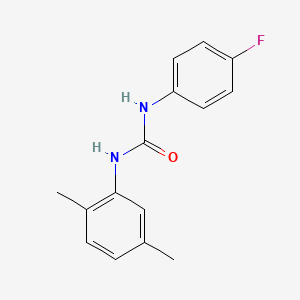
![11-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4953265.png)
![N-(tert-butyl)-3,5-bis{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B4953278.png)
